2,5-Dimethylthiophene-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7NS |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
2,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C7H7NS/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3 |
InChI Key |
WVDRPXZCCUCIAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethylthiophene 3 Carbonitrile and Analogous Structures
Approaches to the Synthesis of 2,5-Dimethylthiophene-3-carbonitrile
The synthesis of this compound presents unique challenges, primarily centered on the introduction of the nitrile group onto the thiophene (B33073) ring.
Direct Cyanation Reactions for Nitrile Group Introduction
Direct C-H cyanation of aromatic and heteroaromatic compounds is a desirable synthetic transformation as it avoids the pre-functionalization of the substrate. rrbdavc.org A variety of methods for direct cyanation have been developed, often employing transition metal catalysts or photoredox catalysis. nih.govsigmaaldrich.com These reactions typically proceed via mechanisms involving the generation of a cyano radical or through oxidative addition/reductive elimination pathways. nih.govwikipedia.org
However, the direct cyanation of electron-rich heterocycles like 2,5-dimethylthiophene (B1293386) can be challenging. The electron-donating nature of the two methyl groups enhances the nucleophilicity of the thiophene ring, making it susceptible to side reactions under the often harsh conditions of cyanation. A survey of the scientific literature reveals a notable absence of specific methods for the direct cyanation of 2,5-dimethylthiophene to yield this compound. While general palladium-catalyzed cyanations of aryl halides and triflates are well-established, these would require the prior synthesis of a halogenated or otherwise activated 2,5-dimethylthiophene precursor. acs.org The development of a regioselective direct C-H cyanation at the 3-position of 2,5-dimethylthiophene remains an open area for research.
Strategies for Constructing the Thiophene Ring System
An alternative to direct functionalization is the construction of the thiophene ring with the desired substituents already in place. Several classical methods for thiophene synthesis could potentially be adapted for this compound.
One such approach is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. nih.govwikipedia.org To synthesize this compound via this method, a hypothetical starting material would be a 3-cyano-2,5-hexanedione. The synthesis of this specific dicarbonyl precursor would be a critical and potentially complex step.
Another classical method is the Hinsberg thiophene synthesis . This reaction typically involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. rrbdavc.org Adapting this for the target molecule would necessitate a different set of starting materials, likely involving a functionalized thioacetate (B1230152) derivative and an appropriate dicarbonyl compound, followed by decarboxylation and other functional group manipulations.
More modern approaches involving multi-component reactions could also be envisioned. For instance, a one-pot reaction combining a source of the C2-C3 bond with a cyanating agent and a sulfur source, along with the appropriate C4-C5 fragment, could potentially yield the desired product. However, specific examples for the synthesis of this compound via such cyclization strategies are not readily found in the literature, indicating that this particular substitution pattern remains a synthetic challenge.
Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (B448075): A Prominent Analog
In contrast to the parent compound, the synthesis of the 2-amino analog, 2-amino-4,5-dimethylthiophene-3-carbonitrile, is well-established, primarily through the versatile Gewald reaction.
Gewald Reaction as a Key Synthetic Route
The Gewald reaction is a multi-component condensation that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. It involves the reaction of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base. For the synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile, the reactants are typically 2-butanone, malononitrile (B47326), and elemental sulfur.
The mechanism of the Gewald reaction is understood to proceed through several key steps. The initial step is a Knoevenagel condensation between the ketone (2-butanone) and the active methylene (B1212753) compound (malononitrile), catalyzed by a base, to form an α,β-unsaturated nitrile. This is followed by the addition of elemental sulfur to the α-position of the unsaturated nitrile. Subsequent cyclization and tautomerization lead to the final 2-aminothiophene product.
The Gewald reaction is known for its broad scope, tolerating a wide variety of substituents on both the ketone and the activated nitrile starting materials. This versatility has made it a popular method for generating libraries of substituted thiophenes for various applications, including medicinal chemistry.
A variety of catalysts and reaction conditions have been developed to optimize the Gewald reaction, focusing on improving yields, reducing reaction times, and employing more environmentally benign methods.
Catalyst Systems: While traditional Gewald reactions often use organic bases like morpholine (B109124) or triethylamine (B128534), heterogeneous catalysts have gained attention. Calcium oxide (CaO) has been demonstrated as an effective and reusable catalyst for the Gewald synthesis of 2-aminothiophenes. The use of CaO offers advantages such as simple work-up procedures and reduced environmental impact.
Ball-Milling: Mechanochemistry, specifically ball-milling, has emerged as a powerful green chemistry technique for organic synthesis. The Gewald reaction has been successfully performed under solvent-free ball-milling conditions. This method can lead to shorter reaction times, higher yields, and avoids the use of bulk solvents. The high-energy collisions within the ball mill can promote the reaction, sometimes even in the absence of a traditional base catalyst.
The table below summarizes representative conditions for the synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile and its analogs via the Gewald reaction.
| Starting Materials | Catalyst/Base | Solvent | Conditions | Product | Yield |
| 2-Butanone, Malononitrile, Sulfur | Morpholine | Ethanol (B145695) | Reflux | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Good |
| Aryl Ketone, Malononitrile, Sulfur | CaO | None (Solvent-free) | Heating | 2-Amino-4-aryl-5-methylthiophene-3-carbonitrile | High |
| Ketone, Cyanoacetamide, Sulfur | None (Catalyst-free) | Ball-milling | Ambient Temp. | Substituted 2-aminothiophenes | Excellent |
Solvent-Free and Green Chemistry Methodologies
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiophene derivatives, to minimize environmental impact by reducing hazardous waste and energy consumption. rsc.org For the synthesis of 2-aminothiophene-3-carbonitrile (B183302) analogs, which are structurally related to this compound, several green methodologies have been developed, primarily focusing on modifications of the Gewald reaction.
One notable approach is the use of microwave-assisted organic synthesis (MAOS). researchgate.net This technique often leads to a significant reduction in reaction times compared to conventional heating methods. For instance, the first step of a Gewald-type synthesis, the Knoevenagel condensation, has been completed in as little as eight to ten minutes under microwave irradiation, a substantial improvement over the eight to ten hours required by conventional heating.
Solvent-free, or solid-state, reaction conditions represent another cornerstone of green synthetic chemistry. The synthesis of 2-aminothiophene-3-carbonitrile derivatives has been successfully achieved using high-speed vibration milling (HSVM). researchgate.net This mechanochemical method, using an environmentally benign catalyst like diethylamine, proceeds rapidly and avoids the use of bulk solvents, simplifying product work-up and reducing chemical waste. researchgate.net
The choice of solvent is a critical factor in green chemistry. rsc.org Researchers have explored using water as a reaction medium for Gewald reactions. In a medium of triethylamine and water, various α-methylene ketones react with active methylene nitriles and elemental sulfur at room temperature to produce 2-aminothiophene derivatives. The high polarity of the aqueous medium causes the product to precipitate, allowing for easy isolation by simple filtration and avoiding the need for chromatographic separation. Other green alternatives to conventional organic solvents include deep eutectic solvents (DES), which have been successfully used in the synthesis of thiophene derivatives. rsc.org
Furthermore, green methods have been developed for preparing key intermediates, such as halogenated thiophenes. An environmentally benign electrophilic cyclization using sodium halides as the halogen source and ethanol as the solvent has been reported for the synthesis of 3-halothiophenes. nih.gov This method avoids toxic reagents and harsh conditions, providing high yields of the desired halogenated products. nih.gov
Table 1: Comparison of Green Synthetic Methodologies for Thiophene-3-carbonitrile Analogs
| Methodology | Key Features | Reactants Example | Conditions | Advantages |
|---|---|---|---|---|
| Microwave-Assisted Synthesis (MAOS) | Rapid heating, reduced reaction time. | Cyclohexanone, Ethyl cyanoacetate, Anisidine, Sulfur | Microwave irradiation (8-10 min). | Drastic reduction in time from 8-10 hours. |
| High-Speed Vibration Milling (HSVM) | Solvent-free, mechanochemical activation. researchgate.net | Cyclic ketone, Malononitrile, Sulfur | Et₂NH catalyst, 30 Hz for 30 min. researchgate.net | Short reaction time, facile conditions, no solvent. researchgate.net |
| Aqueous Medium Synthesis | Use of water as a green solvent. | Ketone, Ethyl cyanoacetate, Sulfur | Et₃N/H₂O, Room Temperature. | Avoids organic solvents, simple product isolation. |
| Deep Eutectic Solvents (DES) | Biodegradable and low-toxicity solvent alternative. rsc.org | General Thiophene Synthesis | Varies | Green alternative to traditional ionic liquids. rsc.org |
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. organic-chemistry.orgthieme.de In the context of thiophene-3-carbonitrile synthesis, the most prominent MCR is the Gewald reaction, which produces poly-substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for building analogs of this compound that feature a 2-amino group.
The Gewald reaction is a one-pot synthesis that typically involves the condensation of a ketone (or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base. wikipedia.org The reaction mechanism is understood to proceed through three main steps:
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.orgarkat-usa.org
Sulfur Addition: The elemental sulfur adds to the intermediate. The exact mechanism of this step is not fully elucidated but is postulated to involve the formation of a sulfur-containing adduct. wikipedia.org
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable aromatic 2-aminothiophene ring. wikipedia.org
The versatility of the Gewald reaction allows for the synthesis of a wide library of thiophene derivatives by varying the three core components. arkat-usa.org While this reaction directly yields 2-aminothiophenes, these products can serve as precursors for further transformations or be studied as structural analogs to non-aminated thiophenes.
Table 2: Examples of the Gewald Three-Component Reaction for 2-Aminothiophene Synthesis
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Product |
|---|---|---|---|
| Cyclohexanone | Malononitrile | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Acetone | Cyanoacetamide | Triethylamine | 2-Amino-4-methyl-5-carbamoylthiophene |
| Phenylacetaldehyde | Ethyl cyanoacetate | Piperidine | 2-Amino-3-ethoxycarbonyl-5-phenylthiophene |
Other Synthetic Transformations Leading to Thiophene-3-carbonitrile Derivatives
Beyond multi-component strategies, other classical synthetic transformations are employed to construct the thiophene ring or to functionalize a pre-existing one.
Cyclocondensation Reactions with Thiophene Precursors
Cyclocondensation reactions build the heterocyclic ring from acyclic precursors. A classic method for synthesizing 2,5-disubstituted thiophenes, including the 2,5-dimethylthiophene core, is the Paal-Knorr thiophene synthesis. organic-chemistry.org This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent. To produce 2,5-dimethylthiophene, hexane-2,5-dione is treated with a reagent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.org Once the 2,5-dimethylthiophene core is formed, it can be functionalized in a subsequent step to introduce the 3-carbonitrile group.
Other cyclization strategies start from different acyclic precursors. For instance, various 1-mercapto-3-yn-2-ols can be converted into the corresponding thiophenes in the presence of a palladium catalyst. organic-chemistry.org Similarly, the reaction of substituted buta-1-enes with potassium sulfide (B99878) provides a transition-metal-free route to thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org A patent also describes a route to 3-thienylacetonitrile, a related structure, starting from the reaction of mercaptoacetaldehyde (B1617137) with acrolein to form an intermediate that is then cyanated and aromatized. google.com These methods highlight the construction of the thiophene ring system from the ground up.
Chemical Reactivity and Derivatization Strategies of Thiophene 3 Carbonitrile Systems
Reactivity of the Nitrile Group in 2,5-Dimethylthiophene-3-carbonitrile Derivatives
The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the dimethyl-substituted thiophene (B33073) ring. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. researchgate.net
Common reactions of the nitrile group include hydrolysis and reduction. Acid or base-catalyzed hydrolysis of a nitrile typically proceeds through an amide intermediate to yield a carboxylic acid. researchgate.net In the context of this compound, this would lead to the formation of 2,5-dimethylthiophene-3-carboxylic acid.
Reduction of the nitrile group can lead to the formation of a primary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which can reduce the nitrile to a primary amine via nucleophilic hydride addition. sciforum.net This reaction would convert this compound to (2,5-dimethylthiophen-3-yl)methanamine.
The nitrile group can also participate in cycloaddition reactions. For instance, the reaction of 2-amino-3-cyanothiophene derivatives with sodium azide (B81097) can lead to the formation of tetrazole derivatives, showcasing the utility of the nitrile group in constructing fused heterocyclic systems. researchgate.net
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |
| Cycloaddition | NaN₃ | Tetrazole |
Transformations Involving the Amino Group of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (B448075)
The presence of an amino group at the 2-position of the thiophene ring in 2-amino-4,5-dimethylthiophene-3-carbonitrile introduces a nucleophilic center that is key to a wide array of derivatization strategies. This amino group, in conjunction with the adjacent nitrile, provides a platform for the synthesis of various fused heterocyclic systems.
The ortho-disposed amino and nitrile functionalities in 2-amino-4,5-dimethylthiophene-3-carbonitrile are ideally situated for intramolecular cyclization reactions, leading to the formation of thieno[2,3-d]pyrimidines and other related heterocyclic scaffolds.
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities. A common and effective method for their synthesis involves the reaction of 2-aminothiophene-3-carbonitriles with one-carbon reagents. For example, heating 2-aminothiophene-3-carbonitrile (B183302) derivatives with formamide (B127407) or a mixture of triethyl orthoformate and ammonia (B1221849) can lead to the formation of the corresponding thieno[2,3-d]pyrimidin-4-amine.
Another approach involves a two-step process where the 2-amino group is first reacted with an activated formylating agent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an intermediate amidine. This intermediate can then be cyclized with an appropriate amine, often under microwave irradiation, to yield the thieno[2,3-d]pyrimidine (B153573) core. researchgate.net This method offers advantages such as shorter reaction times and high yields. researchgate.net
The nucleophilic amino group of 2-aminothiophene derivatives readily reacts with electrophilic reagents like isocyanates and isothiocyanates. The reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a structurally related compound, with phenyl isocyanate in refluxing pyridine (B92270) has been reported to yield the corresponding phenyl carbamoylurea (B1180883) derivative. mdpi.com This suggests that 2-amino-4,5-dimethylthiophene-3-carbonitrile would likely react in a similar manner to form urea (B33335) derivatives.
Reactions with isothiocyanates provide a route to thiourea (B124793) derivatives, which can then be further cyclized. For instance, treatment of 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with methylisothiocyanate in pyridine leads to the formation of a thieno[2,3-d]pyrimidine derivative through an intermediate thiourea.
| Reagent | Resulting Fused System/Derivative |
| Formamide | Thieno[2,3-d]pyrimidin-4-amine |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine | Substituted Thieno[2,3-d]pyrimidines |
| Isocyanates | Urea derivatives |
| Isothiocyanates | Thiourea derivatives, potential for further cyclization |
The amino group of 2-aminothiophene-3-carbonitriles can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically carried out under acidic or basic conditions. The resulting imine can be a stable product or can serve as an intermediate for further transformations.
For example, the condensation of 2-aminothiophenes with aromatic aldehydes can lead to the formation of 2-aryl-substituted fused heterocyclic systems. researchgate.net In some cases, these reactions can be part of a one-pot, multi-component reaction to generate complex molecular architectures.
The nitrile group of this compound can be hydrolyzed to the corresponding carboxamide, 2,5-dimethylthiophene-3-carboxamide. This amide can then serve as a starting material for the synthesis of various derivatives. For instance, thiophene carboxamides can be synthesized by the coupling of a thiophene carboxylic acid with an appropriate amine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP).
These carboxamide derivatives themselves can be valuable compounds or can be further modified. The amide functionality offers sites for N-alkylation or further condensation reactions, expanding the range of accessible derivatives from the initial this compound scaffold.
Cyclization Reactions to Form Fused Heterocyclic Systems
Electrophilic and Nucleophilic Substitution Patterns on the Thiophene Ring
The reactivity of the thiophene ring in this compound is a nuanced interplay between the activating effect of the two methyl groups at the C2 and C5 positions and the deactivating, meta-directing effect of the nitrile group at the C3 position. Thiophene itself is more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate cation (Wheland intermediate). dtic.milresearchgate.net This substitution typically occurs at the C2 and C5 positions, which are most activated. nih.govyoutube.com However, in this compound, these positions are blocked. Consequently, electrophilic attack is directed to the only available position, C4.
The nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq This deactivation makes reactions like nitration and halogenation more challenging compared to unsubstituted thiophene. For instance, the nitration of thiophene itself requires mild conditions, such as using nitric acid in acetic anhydride, as stronger conditions can lead to vigorous and sometimes explosive reactions due to the high reactivity of the thiophene ring. fayoum.edu.eg For 2,5-dimethylthiophene (B1293386), nitration has been reported to yield 3-nitro-2,5-dimethylthiophene.
The Vilsmeier-Haack reaction, a method for formylation of electron-rich aromatic and heteroaromatic compounds, is another key electrophilic substitution reaction. wikipedia.orgijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring. wikipedia.orgsemanticscholar.org Given the electron-rich nature of the thiophene ring, even with the deactivating nitrile group, it is expected to undergo formylation at the C4 position.
Nucleophilic aromatic substitution (SNA_r) on the thiophene ring is generally less favorable than electrophilic substitution. It typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. dtic.mil The nitrile group at the C3 position does provide some activation. Computational studies on related systems, such as 2-methoxy-3-cyano-5-nitrothiophenes, have shown that nucleophilic substitution proceeds via a stepwise mechanism involving the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. The presence of multiple electron-withdrawing groups facilitates this process. In the case of this compound, a nucleophilic substitution would likely require the introduction of a leaving group at the C4 position.
Polymerization Studies of Thiophene Carbonitrile-based Monomers
Thiophene-based monomers, including those with carbonitrile substituents, are valuable building blocks for the synthesis of conjugated polymers with applications in organic electronics. nih.govnih.gov These polymers often exhibit interesting optical and electronic properties. The polymerization of thiophenes typically occurs through coupling at the 2 and 5 positions. nih.gov
Several methods have been developed for the polymerization of thiophene derivatives. One common method is oxidative polymerization , often using oxidants like iron(III) chloride (FeCl₃). nih.govresearchgate.net This method is straightforward but can sometimes lead to irregularities in the polymer chain. Another powerful technique is catalyst-transfer polycondensation , which allows for the synthesis of regioregular polythiophenes with controlled molecular weights. nih.gov Nickel and palladium-based catalysts are frequently employed in these reactions. nih.gov
While the direct polymerization of this compound is not extensively documented, studies on related thiophene-3-carbonitrile monomers provide significant insights. Recently, a donor-acceptor polymer incorporating a 3-cyanothiophene unit was synthesized and demonstrated high efficiency in organic solar cells. rsc.org This highlights the potential of nitrile-functionalized thiophenes in creating high-performance electronic materials.
The general strategy for creating polymers from such monomers involves introducing polymerizable functionalities, typically halogens, at the 2 and 5 positions. For this compound, this would necessitate modification of the methyl groups or a different synthetic approach to create a polymerizable monomer.
Copolymerization is another important strategy. Thiophene carbonitrile-based monomers can be copolymerized with other monomers, such as fluorene, to tune the properties of the resulting polymer. amazonaws.com This approach allows for the creation of materials with tailored electronic and physical characteristics.
Computational and Theoretical Investigations of Thiophene 3 Carbonitrile Compounds
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of thiophene-based compounds. These calculations allow for a detailed understanding of molecular properties that govern their behavior in various chemical environments.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
For thiophene-3-carbonitrile derivatives, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring, particularly the sulfur atom and the C2 and C5 positions. The introduction of electron-donating groups, such as methyl groups at the 2 and 5 positions in 2,5-dimethylthiophene-3-carbonitrile, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is generally localized over the electron-withdrawing nitrile group and the adjacent C3 and C4 atoms of the thiophene ring.
A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and more reactive. In the context of designing organic semiconductors, a key application for thiophene derivatives, a smaller gap is often desirable as it facilitates electron excitation and charge transport. Computational studies on various thiophene-3-carbonitrile derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituents on the thiophene ring.
| Property | Description | Significance for Thiophene-3-carbonitriles |
| HOMO | Highest Occupied Molecular Orbital | Typically localized on the thiophene ring; its energy level influences electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital | Often centered on the nitrile group and adjacent carbons; its energy level relates to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In thiophene-3-carbonitrile and its derivatives, the MEP surface typically shows a region of negative potential (red/yellow) around the nitrogen atom of the nitrile group, indicating its suitability for electrophilic attack or coordination to metal ions. The sulfur atom may also exhibit a region of negative potential. Regions of positive potential (blue) are often found around the hydrogen atoms.
Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. These functions are derived from the change in electron density as the number of electrons in the molecule is altered. By calculating the Fukui functions, one can identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For thiophene-3-carbonitriles, these calculations can precisely pinpoint the atoms on the thiophene ring and the nitrile group that are most susceptible to reaction.
Spectroscopic Property Prediction (e.g., IR, NMR) from Computational Models
DFT calculations are widely used to predict the vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra of molecules. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. The characteristic vibrational modes for this compound would include the C≡N stretch of the nitrile group, C-H stretches of the methyl groups, and various C-S and C-C stretching and bending modes of the thiophene ring.
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra for structural elucidation. For this compound, computational models can predict the chemical shifts for the two distinct methyl groups and the hydrogen atom on the thiophene ring, providing valuable data for its characterization.
Molecular Docking and Molecular Dynamics Simulations of Derivatives
While specific molecular docking studies on this compound are not widely reported, the thiophene-3-carbonitrile scaffold is a component of various biologically active molecules. Molecular docking simulations are employed to predict the binding orientation and affinity of these molecules within the active site of a biological target, such as an enzyme or a receptor. These simulations are instrumental in structure-based drug design, helping to rationalize the observed biological activity and to design new, more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For a series of thiophene-3-carbonitrile derivatives, QSAR models can be developed to predict their activity (e.g., as enzyme inhibitors or antimicrobial agents) based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like logP).
QSPR studies can be used to predict physical properties such as boiling point, solubility, or retention time in chromatography for thiophene-3-carbonitriles based on their structural features. These models are valuable for the efficient screening of virtual libraries of compounds and for prioritizing synthetic efforts.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving thiophene-3-carbonitriles. By calculating the potential energy surface for a proposed reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.
For instance, theoretical studies could be employed to investigate the mechanism of synthesis of this compound or its subsequent reactions, such as nucleophilic additions to the nitrile group or electrophilic substitutions on the thiophene ring. These insights can help in optimizing reaction conditions to improve yields and selectivity.
Applications in Advanced Materials Science
Precursors for Conductive Polymers and Organic Electronic Materials
2,5-Dimethylthiophene-3-carbonitrile serves as a monomer for the synthesis of polythiophenes, a class of polymers known for their conductive properties. The polymerization of thiophene (B33073) derivatives can be achieved through methods like oxidative coupling, using catalysts such as iron(III) chloride. researchgate.net The resulting polymers possess a conjugated π-electron system along their backbone, which is essential for electrical conductivity. researchgate.net
The incorporation of functional groups like the nitrile (-CN) group onto the thiophene ring can significantly influence the electronic and physical properties of the resulting polymers. These properties are critical for applications in organic electronics, including:
Organic Light-Emitting Diodes (OLEDs) researchgate.net
Organic Photovoltaics (Solar Cells) researchgate.net
Organic Field-Effect Transistors (OFETs)
Research on polythiophenes containing various heterocycles has shown that the polymer's structure and side chains directly affect its optical and electrochemical characteristics. researchgate.net For instance, the synthesis of polythiophenes containing benzo[d]thiazole heterocycles resulted in polymers with good thermal stability and fluorescence emission, properties desirable for electronic devices. researchgate.net While direct studies on the homopolymer of this compound are not extensively detailed, the established principles of polythiophene chemistry indicate its potential as a precursor for materials in this domain.
Building Blocks for Functional Dyes and Pigments
The thiophene nucleus is a well-established component in the synthesis of a wide range of dyes, particularly azo dyes. researchgate.net The precursor to many of these dyes is the 2-aminothiophene moiety, which can be readily synthesized through methods like the Gewald reaction, involving elemental sulfur and compounds with active methylene (B1212753) groups, such as malononitrile (B47326) (which contains a nitrile group). nih.govresearchgate.net This positions 2-aminothiophene-3-carbonitrile (B183302) derivatives as key intermediates. researchgate.net
These aminothiophene intermediates are diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. sapub.orgresearchgate.net Dyes derived from aminothiophenes have been successfully applied to substrates like polyester, nylon, and leather, often exhibiting good depth, levelness, and fastness properties. sapub.orgresearchgate.net
For example, research has demonstrated the synthesis of bi-functional reactive dyes from 2-aminothiophene derivatives, which showed good to excellent wash and light fastness on nylon 6,6 and chrome-tanned leather. researchgate.net The resulting colors included shades of pink, grey, and brown, with maximum absorption (λmax) values in the visible spectrum. researchgate.net Furthermore, the creation of polymeric dyes through the polymerization of monomeric dyes derived from 2-aminothiophene derivatives has also been explored. researchgate.netsapub.org
Table 1: Properties of Dyes Derived from Related Aminothiophene Precursors
| Dye Type | Substrate | Shade | λmax (nm) | Wash Fastness Rating | Light Fastness Rating | Source |
|---|---|---|---|---|---|---|
| Bifunctional Reactive Azo Dye | Nylon 6,6 | Pink, Grey, Brown | 518-581 | 4-5 (Very Good to Excellent) | Moderate to Excellent | researchgate.net |
| Bifunctional Reactive Azo Dye | Chrome Tanned Leather | Pink, Grey, Brown | 518-581 | 3-5 (Good to Excellent) | 4-7 (Moderate to Excellent) | researchgate.net |
| Disperse Polymeric Dye | Nylon & Polyester Fibres | Various | Not Specified | Good to Very Good Depth | Not Specified | sapub.org |
Development of Specialty Chemicals and Polymeric Materials
Beyond its direct use in polymers and dyes, this compound is a building block for more complex specialty chemicals and materials. The reactivity of the 2-aminothiophene-3-carbonitrile structure allows for its use in the synthesis of various heterocyclic systems. nih.gov
A notable application is in the creation of thieno[2,3-d]pyrimidines. These molecules are of significant interest in medicinal chemistry due to their structural similarity to purines and their wide range of biological activities. nih.gov Researchers have developed synthetic routes to produce hexahydrothieno[2,3-d]pyrimidines by reacting 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde (B43269) and primary amines under mild conditions. nih.gov This demonstrates the utility of the aminothiophene carbonitrile scaffold in constructing pharmacologically relevant molecules.
Additionally, the compound serves as a monomer in the creation of specialty polymeric materials. For instance, the synthesis of disperse polymeric dyes involves the free-radical polymerization of monomeric dyes that contain a thiophene core. researchgate.netsapub.org These materials combine the properties of both a polymer and a dye, offering unique application possibilities. The versatility of the thiophene ring allows it to be a key component in a growing world of chemical compounds. researchgate.net
Exploration in Optical and Magnetic Materials
Optical Materials: Thiophene derivatives are extensively studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.govrsc.org Organic molecules with a high degree of π-electron delocalization, particularly those with donor-acceptor (D-A) structures, can exhibit significant NLO responses. nih.gov The this compound structure is an excellent candidate for such applications, with the electron-rich dimethylthiophene ring acting as a donor and the cyano (-CN) group serving as a strong electron acceptor.
Theoretical and experimental studies on related D-π-A systems have shown that modifying the donor, acceptor, and π-spacer components can tune the NLO properties. nih.govnih.gov Research into polythiophenes functionalized with chromophores has shown a significant increase in the third-order nonlinear optical response. researchgate.net For example, incorporating a chromophore into a polythiophene backbone, even at a low percentage, was sufficient to enhance the third-order nonlinear electric susceptibility (χ(3)) of the material in solid-state thin films. researchgate.net
Table 2: Nonlinear Optical (NLO) Properties of Thiophene-Based Systems
| Material System | Property Measured | Key Finding | Source |
|---|---|---|---|
| Polythiophene Copolymers with TDR19 Chromophore | Third-order nonlinear electric susceptibility (χ(3)) | χ(3) increased by nearly 60% when chromophore incorporation went from 3% to 5%. | researchgate.net |
| Designed D-π-A Chromophores (MSTD series) | First hyperpolarizability (βtotal) | Values up to 13.44 × 10–27 esu were calculated, indicating promising NLO candidacy. | nih.gov |
| Phenylethenylthiophene derivatives | Second Harmonic Generation (SHG) | Certain non-centrosymmetric crystal arrangements are ideal for NLO activity. | rsc.org |
Magnetic Materials: The exploration of thiophene derivatives in magnetic materials is an emerging area of research. One approach involves using functionalized thiophenes to modify the surface of magnetic nanoparticles, creating hybrid materials with combined properties. For instance, studies have shown the synthesis of silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂) whose surfaces are then functionalized with thiophene-based molecules. nih.gov
These modified magnetic nanoparticles have been designed for applications such as the removal of heavy metal ions from aqueous solutions. nih.gov The thiophene derivative acts as a chelating agent or a reactive surface that interacts with the target substance, while the magnetic core allows for easy separation of the material from the medium. nih.gov While this compound itself has not been the primary focus of these studies, the established methodology suggests its potential use in creating functionalized magnetic nanocomposites for various applications, including catalysis, environmental remediation, and biotechnology. nih.govmdpi.com
Role in Medicinal Chemistry and Biological Activity Research
Intermediate in the Synthesis of Diverse Biologically Active Molecules
2,5-Dimethylthiophene-3-carbonitrile and its related aminothiophene precursors are versatile intermediates in organic synthesis, primarily due to the reactivity of the amino and cyano groups, which allows for the construction of more complex heterocyclic systems. scirp.orgnih.gov A common synthetic route to related 2-aminothiophene-3-carbonitriles is the Gewald reaction. researchgate.net This reaction and subsequent modifications enable the synthesis of a variety of derivatives.
For example, 2-aminothiophene-3-carbonitrile (B183302) derivatives can be condensed with various reagents to yield fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known for their biological significance as bio-isosteres of purine. nih.gov The reactivity of the thiophene (B33073) core also allows for the synthesis of Schiff bases by reacting 2-aminothiophene derivatives with different aldehydes, leading to compounds with significant antifungal properties. scielo.br Furthermore, these thiophene derivatives can be used to synthesize complex pyridine-thiophene hybrids and thiazole (B1198619) derivatives, which have been evaluated for their cytotoxic and antibacterial activities. scirp.orgsemanticscholar.orgnih.gov The synthesis of these diverse molecules underscores the importance of the thiophene-3-carbonitrile scaffold as a starting point for creating libraries of compounds for biological screening. nih.govnih.gov
Investigation of Derivatives as Potential Therapeutic Agents
Derivatives of this compound are a focal point of research for developing new drugs due to their broad spectrum of biological activities. The substitution pattern on the thiophene ring plays a crucial role in determining the pharmacological profile of these compounds.
Thiophene derivatives have been recognized for their potential as anti-inflammatory agents. A study on a series of 5-substituted-2,3-diarylthiophenes demonstrated their activity in a rat adjuvant arthritis model. nih.gov Among the synthesized compounds, 2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)thiophene showed potent activity in models of collagen-induced arthritis and delayed-type hypersensitivity. nih.gov Another derivative, 5-Bromo-2-[4-(methylamino)phenyl]-3-[4-(methylsulfinyl)phenyl]thiophene, was identified as a potent inhibitor of adjuvant-induced arthritis and hyperalgesia. nih.gov These findings highlight the potential of the thiophene scaffold in designing new anti-inflammatory drugs.
The antimicrobial properties of thiophene derivatives are well-documented, with numerous studies demonstrating their efficacy against a range of bacterial and fungal pathogens. nih.govnih.gov
Antifungal Activity: Derivatives of 2-aminothiophene-3-carbonitrile have shown notable antifungal activity, particularly against Cryptococcus neoformans and various Candida species. researchgate.netnih.gov In one study, a series of 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives were synthesized and tested. The results indicated that compounds with a cycloalkyl ring attached to the thiophene moiety were essential for antifungal activity, with cyclohexyl derivatives being the most promising candidates. researchgate.net Another study found that a thiophene derivative, 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05), exhibited moderate activity against Candida species and significant activity against C. neoformans. nih.gov Furthermore, Schiff bases derived from 2-aminothiophenes have demonstrated potent activity against dermatophytes, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole. scielo.br The presence of halogen and nitro substituents was found to enhance this antifungal activity. scielo.br
Table 1: Antifungal Activity of Selected Thiophene Derivatives
| Compound | Test Organism | MIC (μg/mL) | MFC (μg/mL) | Reference |
|---|---|---|---|---|
| 5CN05 | Candida species | 270–540 | - | nih.gov |
| 5CN05 | C. neoformans | 17 | - | nih.gov |
| ME-5CN05 (Microemulsion) | C. albicans | 70 | - | nih.gov |
| ME-5CN05 (Microemulsion) | C. parapsilosis | 70 | - | nih.gov |
| ME-5CN05 (Microemulsion) | C. neoformans | 2.2 | - | nih.gov |
| Compound 4d¹ | Cryptococcus strains | - | 100-800 | researchgate.net |
| Compound 4e² | T. rubrum | 16 | - | scielo.br |
| Compound 4f³ | T. rubrum | 32 | - | scielo.br |
| Compound 4k⁴ | T. rubrum | 16 | - | scielo.br |
¹2-[(3,4-dichloro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile ²2-(((4-fluorophenyl)imino)methyl)thiophene-3-carbonitrile ³2-(((4-chlorophenyl)imino)methyl)thiophene-3-carbonitrile ⁴2-(((4-bromophenyl)imino)methyl)thiophene-3-carbonitrile
Antibacterial Activity: Thiophene derivatives have also been investigated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. semanticscholar.orgnih.gov For instance, a thiophene derivative, ethyl 5-acetyl-2-((2-aminobenzimidazol-1-yl)imino)-4-phenyl-2,5-dihydrothiophene-3-carboxylate, was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov In another study, novel 2-amino-5-nitrothiophene derivatives showed inhibitory effects against Staphylococcus aureus. researchgate.net Structure-activity relationship (SAR) studies revealed that specific substitutions significantly influenced the antibacterial spectrum and potency. researchgate.net Research has also focused on drug-resistant strains, with certain thiophene derivatives showing strong antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov
Table 2: Antibacterial Activity of Selected Thiophene Derivatives
| Compound | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| Compound 7¹ | P. aeruginosa | More potent than gentamicin | nih.gov |
| Compound 4a² | S. aureus | Potent inhibitory effect | researchgate.net |
| Compound 4d³ | A. baumannii (Col-R) | MIC₅₀ = 16 mg/L | nih.gov |
| Compound 5⁴ | A. baumannii (Col-R) | MIC₅₀ = 16 mg/L | nih.gov |
| Compound 8⁵ | A. baumannii (Col-R) | MIC₅₀ = 32 mg/L | nih.gov |
¹ethyl 5-acetyl-2-((2-aminobenzimidazol-1-yl)imino)-4-phenyl-2,5-dihydrothiophene-3-carboxylate ²N-(4-methoxyphenyl)-5-nitro-2-aminothiophene derivative ³N-(2-chlorophenyl)-2-(4-chlorophenylamido)thiophene-3-carboxamide ⁴N-(3-chlorophenyl)-2-phenylamidothiophene-3-carboxamide ⁵N-(3-chlorophenyl)-2-(4-chlorophenylamido)thiophene-3-carboxamide
The development of thiophene-based compounds as anticancer agents is an active area of research. scirp.org Derivatives have shown cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), lung (A549, NCI-H460), colon (HCT-116), liver (HepG-2), and leukemia (K562). scirp.orgnih.govsemanticscholar.org
For example, a study on novel thiophene derivatives synthesized from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile (B52724) identified several compounds with potent cytotoxic activity against MCF-7, NCI-H460, and SF-268 cancer cell lines. scirp.org Similarly, metal complexes of a pyridine-thiophene derivative showed cytotoxic effects against A549 and HepG2 cell lines. semanticscholar.org Thieno[2,3-d]pyrimidine (B153573) derivatives have also been evaluated, with some compounds showing higher cytotoxic effects against MCF-7 and HepG-2 cells than the reference standard. nih.gov One novel thiophene carboxylate, F8, was found to induce cell death in lymphoma and leukemia cell lines at low micromolar concentrations by inducing apoptosis. The potency of these derivatives is often linked to specific substitutions on the thiophene or associated rings. nih.govnih.gov
Table 3: Cytotoxic Activity (IC₅₀) of Selected Thiophene Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 11b¹ | HCT-116 (Colon) | 3.37 | rsc.org |
| Compound 11b¹ | HepG-2 (Liver) | 3.04 | rsc.org |
| Compound 11b¹ | MCF-7 (Breast) | 4.14 | rsc.org |
| Compound 5² | HepG-2 (Liver) | 5.3 | nih.gov |
| Compound 5² | MCF-7 (Breast) | 7.301 | nih.gov |
| Compound 8³ | HepG-2 (Liver) | 3.3 | nih.gov |
| Compound 8³ | MCF-7 (Breast) | 4.132 | nih.gov |
| Compound F8⁴ | Lymphoma/Leukemia | Low micromolar range |
¹A pyrimidine-5-carbonitrile derivative ²A chloro-acetohydrazide derivative of thienopyrimidine ³A thieno[2,3-d]pyrimidine derivative ⁴methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate
Derivatives based on the thiophene scaffold have been designed and synthesized as inhibitors of various enzymes and modulators of cellular receptors, which are key targets in cancer and other diseases.
Several studies have focused on kinase inhibition. For example, a series of pyrimidine-5-carbonitrile derivatives were designed as inhibitors of the epidermal growth factor receptor (EGFR). One compound showed potent activity against both wild-type EGFR and the resistant T790M mutant. rsc.org Thieno[2,3-d]pyrimidine derivatives have also been investigated as kinase inhibitors, with one compound exhibiting the highest inhibitory activity against F-ms-like tyrosine kinase 3 (FLT3). nih.gov Another study developed pyrimidine-5-carbonitrile derivatives that acted as inhibitors of the PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and proliferation. nih.gov
In addition to enzyme inhibition, thiophene derivatives have been evaluated as receptor antagonists. A series of heterocyclic 2-(3,5-dimethylphenyl)tryptamine derivatives, which can be conceptually linked to functionalized thiophenes, were prepared and evaluated as gonadotropin-releasing hormone (GnRH) receptor antagonists, with some compounds showing high potency. nih.gov
The mechanism of action for some biologically active thiophene derivatives involves interaction with essential macromolecules. The anticancer activity of certain thiophenes has been linked to the induction of apoptosis. nih.gov For instance, the thiophene derivative F8 was found to induce apoptosis through the generation of reactive oxygen species and mitochondrial depolarization, processes that are often linked to DNA damage. Another study involving a bioactive fraction containing thiophene derivatives showed it induced DNA fragmentation, a hallmark of apoptosis. researchgate.net These findings suggest that interaction with or indirect damage to DNA is a potential mechanism for the cytotoxic effects of some thiophene compounds.
Pharmacological Significance of Thiophene-based Scaffolds in Drug Discovery
The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and presence in numerous approved drugs. researchgate.netnih.govnih.gov Its significance stems from a combination of favorable physicochemical properties and the ability to interact with a wide range of biological targets. The thiophene moiety is a key component in at least 26 drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance in the development of therapeutic agents. researchgate.netnih.gov
Thiophene and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, anticonvulsant, and antioxidant effects. nih.govnih.gov The structural similarities between thiophene and benzene (B151609) rings allow thiophene to act as a bioisostere for the phenyl group, a common substitution made by medicinal chemists to improve potency, alter selectivity, or reduce metabolic liabilities of a drug candidate. researchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. researchgate.net
The versatility of the thiophene scaffold allows for the synthesis of a diverse library of compounds with a wide range of therapeutic applications. nih.gov This structural diversity, coupled with its proven track record in approved drugs, ensures that the thiophene nucleus remains a central focus for the design and discovery of new and effective pharmacological agents. nih.gov
Structure-Activity Relationship (SAR) Analysis of Bioactive Derivatives
While direct and extensive Structure-Activity Relationship (SAR) studies on derivatives of this compound are not widely published, valuable insights can be drawn from closely related 2-aminothiophene-3-carbonitrile analogs. These studies reveal how modifications at various positions of the thiophene ring influence biological activity, particularly in the realms of antifungal and antitumor applications. The 2-amino group in these analogs serves as a common point for chemical modification to explore the impact of different substituents.
A key area of investigation has been the antifungal properties of 2-[(substituted-benzylidene)-amino]-5-methyl-thiophene-3-carbonitrile derivatives. In a study of these compounds, it was found that their antifungal activity is significantly influenced by the nature of the substituent on the thiophene ring. researchgate.net
Key SAR findings for antifungal activity include:
Substitution at the 2-amino position: The introduction of a substituted benzylidene group at the 2-amino position is a critical modification for conferring antifungal properties.
Nature of the substituent at position 4 and 5: A preliminary SAR study demonstrated that the presence of a cycloalkyl ring fused at the 4 and 5 positions of the thiophene moiety is essential for antifungal activity. Among these, derivatives with a cyclohexyl ring (forming a tetrahydrobenzo[b]thiophene core) were identified as the most promising antifungal candidates. researchgate.net
For antitumor activity, research on methyl-2-amino-5-substituted-thiophene-3-carboxylate derivatives has provided crucial SAR data. These compounds have shown selective inhibition of various tumor cell lines. nih.gov
Key SAR findings for antitumor activity include:
The linker at position 5: The nature of the chemical linker between the thiophene ring at position 5 and a substituted aryl group plays a critical role in the compound's potency and selectivity. A thioalkyl linker was found to preserve or enhance the antiproliferative activity, whereas oxyalkyl or aminoalkyl linkers were not as effective. nih.gov
Substituents on the aryl ring: The substitution pattern on the aryl ring connected to the linker at position 5 also significantly impacts activity. Derivatives with 4-ethyl and 4-isopropylarylmethylthio groups at the 5-position of the thiophene ring demonstrated higher potency and selectivity against T-lymphoma/leukemia cells compared to the parent compound. nih.gov
Modification of the 3-carbonitrile group: In related 2-aminothiophene analogs, substitution of the carbonitrile group at position 3 with a carboxamide or a carboxylate group has been shown to favorably modulate anti-leishmanial activity, suggesting that this position is also amenable to modification for tuning biological effects.
The following table summarizes the structure-activity relationships of bioactive derivatives closely related to this compound.
| Derivative Class | Modification | Effect on Biological Activity | Reference |
| 2-[(substituted-benzylidene)-amino]-5-methyl-thiophene-3-carbonitriles | Fusion of a cycloalkyl ring at positions 4 and 5 | Essential for antifungal activity; cyclohexyl derivatives are most potent. | researchgate.net |
| Methyl-2-amino-5-substituted-thiophene-3-carboxylates | Thioalkyl linker at position 5 | Preserves or enhances antitumor potency. | nih.gov |
| Methyl-2-amino-5-substituted-thiophene-3-carboxylates | 4-ethyl or 4-isopropylarylmethylthio group at position 5 | Increased antitumor potency and selectivity. | nih.gov |
| 2-aminothiophene analogs | Substitution of the 3-carbonitrile with carboxamide or carboxylate | Positive modulation of anti-leishmanial activity. |
These findings collectively suggest that the biological activity of this compound derivatives can be finely tuned through strategic modifications at the 2, 3, and 5-positions of the thiophene scaffold, as well as by altering the nature of the substituents attached at these positions.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms in 2,5-dimethylthiophene-3-carbonitrile can be established.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two methyl groups (at positions 2 and 5) and the single proton on the thiophene (B33073) ring (at position 4) would each produce a unique signal. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the methyl protons would likely appear as singlets, and their chemical shifts would differ slightly due to the influence of the adjacent nitrile group on the C5-methyl. The aromatic proton at C4 would also appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals would be expected, one for each of the seven carbon atoms in the molecule, including the carbon of the nitrile group. The chemical shifts of the carbon atoms in the thiophene ring would be characteristic of a substituted aromatic system, while the nitrile carbon would have a distinctive downfield shift.
Expected ¹H and ¹³C NMR Data for this compound (Note: The following data is hypothetical and based on typical chemical shifts for similar structures. Actual experimental values may vary.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.5 | ~15 |
| C5-CH₃ | ~2.7 | ~16 |
| C4-H | ~7.0 | ~125 |
| C2 | - | ~135 |
| C3 | - | ~110 |
| C4 | - | ~130 |
| C5 | - | ~145 |
| CN | - | ~117 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group (C≡N) and the C-H bonds of the methyl and aromatic groups, as well as vibrations associated with the thiophene ring. The presence of a sharp, strong absorption band around 2220 cm⁻¹ would be a clear indicator of the nitrile functional group.
Expected IR Absorption Bands for this compound (Note: The following data is based on characteristic IR frequencies for the functional groups present.)
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Aliphatic) | 3000 - 2850 | Stretch |
| C≡N (Nitrile) | 2260 - 2220 | Stretch |
| C=C (Aromatic Ring) | 1600 - 1450 | Stretch |
| Thiophene Ring | Various | Ring Vibrations |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₇NS), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (137.20 g/mol ). The fragmentation pattern would likely involve the loss of methyl groups or other small fragments, providing further confirmation of the structure.
Expected Mass Spectrometry Data for this compound
| Fragment | m/z (Expected) | Identity |
| [M]⁺ | 137 | Molecular Ion |
| [M-CH₃]⁺ | 122 | Loss of a methyl group |
| [M-HCN]⁺ | 110 | Loss of hydrogen cyanide |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₇H₇NS, elemental analysis would be used to experimentally determine the percentage by mass of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages should closely match the theoretically calculated values to confirm the compound's empirical formula.
Theoretical Elemental Composition of this compound (C₇H₇NS)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 7 | 84.07 | 61.28% |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 5.15% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 10.21% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 23.36% |
| Total | 137.22 | 100.00% |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be able to distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental composition.
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification of the synthesized this compound and for assessing its purity.
Gas Chromatography (GC): GC can be used to separate the compound from any volatile impurities or starting materials. The retention time of the compound is a characteristic property under a specific set of conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purifying and analyzing the purity of the compound. chemicalbook.com By using an appropriate stationary and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product.
While a commercial supplier indicates the availability of HPLC and UPLC data for this compound, the specific chromatograms and conditions are not publicly available. chemicalbook.com
Future Research Directions and Translational Perspectives
Novel Synthetic Pathways for 2,5-Dimethylthiophene-3-carbonitrile and its Diversification
Future synthetic research will likely focus on developing more efficient, scalable, and versatile routes to this compound. While direct synthesis data is limited, pathways can be extrapolated from established thiophene (B33073) synthesis methodologies.
A primary target for optimization is the Gewald reaction , a powerful one-pot, multi-component synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgarkat-usa.org The synthesis of the related 2-amino-4,5-dimethyl-thiophene-3-carbonitrile utilizes raw materials such as 2-butanone, malononitrile (B47326), ethanol (B145695), and diethylamine, which is characteristic of a Gewald protocol. A prospective pathway to the title compound could involve a modified Gewald reaction starting from 2-butanone, a cyanide source like malononitrile, and elemental sulfur, followed by a deamination step to remove the 2-amino group. wikipedia.orgpharmaguideline.com
Alternative strategies involve the post-functionalization of the readily available 2,5-dimethylthiophene (B1293386) scaffold. wikipedia.orgsigmaaldrich.com This could be achieved through a two-step process: initial bromination of 2,5-dimethylthiophene followed by a cyanation reaction, for instance, using copper(I) cyanide. chemicalbook.com Another approach is the conversion of an intermediate like 2,5-dimethylthiophene-3-carbaldehyde, which can be transformed into the nitrile via an oxime intermediate.
Diversification of the core structure hinges on the reactivity of the nitrile group, which is a versatile precursor for other functional groups such as amides, carboxylic acids, and amines, opening pathways to a wide array of new derivatives. nih.gov
Table 1: Comparison of Potential Synthetic Routes to this compound
| Synthetic Strategy | Key Reactants | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Modified Gewald Reaction | 2-Butanone, Cyanide Source (e.g., Malononitrile), Sulfur | Convergent, one-pot synthesis; high atom economy. organic-chemistry.orgnih.gov | Requires a subsequent deamination step; control of regioselectivity. |
| Halogenation-Cyanation | 2,5-Dimethylthiophene, Brominating Agent, Copper(I) Cyanide | Utilizes a readily available starting material. chemicalbook.com | Multi-step process; use of toxic cyanide reagents. |
| Formylation-Oximation-Dehydration | 2,5-Dimethylthiophene, Formylating Agent, Hydroxylamine | Avoids direct use of metal cyanides. | Lengthens the synthetic sequence; potential for side reactions. |
| Paal-Knorr & Functionalization | Hexane-2,5-dione, Sulfurizing Agent | Builds the core ring structure first. pharmaguideline.comwikipedia.org | Requires subsequent, potentially low-yielding, functionalization steps. |
Design and Synthesis of Next-Generation Thiophene-3-carbonitrile Derivatives
The design of next-generation derivatives will leverage the this compound core as a scaffold for creating molecules with tailored properties. The nitrile functionality is a key anchor for diversification, allowing for the synthesis of thieno[2,3-d]pyrimidines, which are of significant pharmacological interest. nih.gov
Future design strategies will likely focus on:
Bioisosteric Replacement: Replacing the nitrile group with other functionalities like amides or carboxylic acids to modulate binding interactions with biological targets.
Suzuki and Cross-Coupling Reactions: Utilizing derivatives such as 2,5-dimethylthiophene-3-boronic acid to introduce a wide variety of aryl and heteroaryl substituents, thereby exploring a vast chemical space. sigmaaldrich.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core and its substituents to build comprehensive SAR models. These studies will be crucial for optimizing properties such as potency and selectivity for specific biological targets, for instance, as kinase inhibitors or PD-L1 antagonists. semanticscholar.org
Exploration of New Applications in Emerging Fields
While the parent compound, 2,5-dimethylthiophene, is used as a flavoring agent, the applications for the carbonitrile derivative are projected to be in high-technology fields. wikipedia.orgthegoodscentscompany.com
Medicinal Chemistry: The thiophene-3-carbonitrile motif is a privileged structure found in various biologically active compounds. nih.gov Future research could explore derivatives of this compound as potential therapeutic agents, including anticancer (e.g., PD-L1 inhibitors) and anti-inflammatory drugs. semanticscholar.org
Materials Science: Thiophene-based molecules are fundamental building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). arkat-usa.orgnih.gov The electron-withdrawing nature of the nitrile group, combined with the electron-donating methyl groups, creates a "push-pull" system that can be fine-tuned. This electronic modulation is critical for developing new organic semiconductors with specific band gaps and charge transport properties.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental synthesis is poised to accelerate the discovery and optimization of this compound derivatives.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate reaction mechanisms, predict the stability of intermediates, and rationalize observed regioselectivity in synthetic pathways. nih.gov Such studies provide insights that guide the optimization of reaction conditions, leading to higher yields and fewer byproducts.
Molecular Docking and Simulation: In drug discovery, computational docking can predict the binding modes of novel derivatives within the active sites of target proteins. semanticscholar.org This allows for the rational design of compounds with enhanced affinity and selectivity, prioritizing the synthesis of the most promising candidates and reducing the costs and time associated with traditional screening. For instance, docking studies have been instrumental in developing other thiophene-based inhibitors. semanticscholar.org
Table 2: Selected Computed Properties of 2,5-Dimethylthiophene and a Related Derivative
| Property | 2,5-Dimethylthiophene | 2,5-Dimethylthiophene-3-carbaldehyde |
|---|---|---|
| Molecular Formula | C₆H₈S | C₇H₈OS |
| Molar Mass | 112.19 g/mol nih.gov | 140.20 g/mol nih.gov |
| IUPAC Name | 2,5-dimethylthiophene nih.gov | 2,5-dimethylthiophene-3-carbaldehyde nih.gov |
| SMILES | CC1=CC=C(S1)C nih.gov | CC1=C(C=O)C=C(C)S1 |
Sustainability and Green Chemistry in Thiophene-3-carbonitrile Synthesis
Future synthetic methodologies for this compound and its derivatives will increasingly be governed by the principles of green chemistry. The goal is to develop processes that are not only efficient but also environmentally benign.
Key areas of focus include:
Catalysis: Employing non-toxic, reusable, and efficient catalysts, such as nano-silica sulfuric acid or zinc oxide, can significantly improve the environmental profile of the synthesis. researchgate.netresearchgate.net The development of metal-free catalytic systems is a particularly important goal. organic-chemistry.org
Alternative Reaction Conditions: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. wikipedia.orgorganic-chemistry.org
Green Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids is a critical aspect of green synthesis. organic-chemistry.orgmdpi.com
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2,5-dimethylthiophene-3-carbonitrile derivatives?
- The Gewald reaction is a foundational method, involving condensation of ketones, elemental sulfur, and cyanoacetate derivatives under basic conditions . Alternative routes include functionalization of pre-formed thiophene cores via nitration, alkylation, or cyanation. For example, coupling reactions with aryl halides (e.g., iodonaphthalene) enable the introduction of substituents at specific positions . Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like over-alkylation or decomposition .
Q. How can structural characterization of this compound derivatives be performed?
- Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and electronic environments (e.g., deshielding effects from the nitrile group) .
- X-ray crystallography : Resolve bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in crystal packing) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
Q. What are the primary applications of this compound in medicinal chemistry?
- This scaffold is a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its nitrile group enhances binding to enzymatic active sites, while the thiophene ring provides π-stacking interactions . Derivatives have shown activity against cancer cell lines (e.g., via PD-L1 inhibition) and bacterial pathogens, though structure-activity relationships require systematic variation of substituents .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Electron-withdrawing groups (e.g., nitriles) deactivate the thiophene ring toward electrophilic substitution but enhance nucleophilic aromatic substitution. For example, the 3-cyano group directs metal-catalyzed coupling (e.g., Suzuki-Miyaura) to the 2- and 5-positions. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .
Q. What crystallographic insights explain the stability of this compound derivatives?
- Crystal structures often reveal intermolecular interactions such as C–H···N hydrogen bonds between the nitrile and adjacent aromatic protons. For instance, in 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, methoxy groups form weak CH···O interactions, stabilizing the lattice . Puckering parameters (Cremer-Pople analysis) are critical for non-planar derivatives like tetrahydrobenzo[b]thiophenes .
Q. How can contradictions in biological activity data for this compound derivatives be resolved?
- Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Reproducibility checks : Independent synthesis and bioassay replication .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) to compare >2 groups, ensuring p-values <0.05 are validated with effect sizes .
- Metabolic stability assays : Rule out false positives from compound degradation .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT simulations : Calculate HOMO-LUMO gaps to predict redox behavior and charge transfer properties. For example, studies on enaminonitrile derivatives revealed electron-deficient thiophene cores suitable for optoelectronic materials .
- Molecular docking : Screen derivatives against target proteins (e.g., PD-L1) using software like AutoDock Vina, with binding affinity validated by SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
